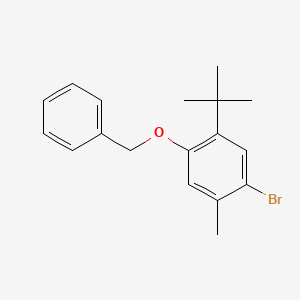

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene

Description

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, a tert-butyl group, and a methyl group

Properties

Molecular Formula |

C18H21BrO |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

1-bromo-5-tert-butyl-2-methyl-4-phenylmethoxybenzene |

InChI |

InChI=1S/C18H21BrO/c1-13-10-17(15(11-16(13)19)18(2,3)4)20-12-14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 |

InChI Key |

LRNAEZJQOIYQLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)(C)C)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with 4-tert-octylphenol, which undergoes bromination to introduce the bromine atom. This is followed by benzyl protection to form the benzyloxy group and a halogen exchange reaction to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and easier purification.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Ullmann coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts for halogen exchange reactions, potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Ullmann coupling reactions can yield complex aromatic compounds with multiple substituents .

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and other interactions, while the bromine atom can act as a leaving group in substitution reactions . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar structure but with an iodine atom instead of bromine.

1-Benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene: Contains additional tert-butyl groups and a carbazole moiety.

Uniqueness

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, while the benzyloxy group offers potential for various chemical interactions .

Biological Activity

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H17BrO and features a benzyloxy group, a bromine atom, and tert-butyl and methyl substituents on a benzene ring. Its structural characteristics suggest potential interactions with various biological targets.

The proposed mechanism for similar compounds involves:

- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibitors can lead to DNA damage and subsequent apoptosis in cancer cells.

- DNA Intercalation : This allows compounds to insert themselves between DNA bases, disrupting replication and transcription processes.

Enzyme Inhibition

Research indicates that compounds with similar functional groups can act as potent inhibitors of various enzymes involved in metabolic pathways. For example, certain derivatives have been identified as inhibitors of BACE1, an enzyme linked to Alzheimer’s disease . This suggests that this compound may also possess neuroprotective properties.

Table 2: Enzyme Inhibition Studies

| Compound Name | Enzyme Target | IC50 (μM) | Reference |

|---|---|---|---|

| Benzimidazole derivative | BACE1 | 1.07 | |

| 4-Bromophenyl derivative | CYP2D6 | 0.36 | |

| 1-(Benzyloxy)-4-bromo-... | TBD | TBD | TBD |

Case Studies

Several case studies have investigated the biological effects of structurally related compounds:

- Study on Anticancer Activity : A study found that a benzimidazole derivative exhibited significant cytotoxicity against breast cancer cells, prompting further investigations into the structure-activity relationship (SAR) within this class .

- Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds in models of Alzheimer's disease, demonstrating their potential in reducing amyloid-beta levels through BACE1 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.